4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNRDRXPWZZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820647-10-6 | |
| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as ethanol, methanol, or dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride and analogous compounds:
Key Structural and Functional Insights:
Substitution Patterns: The target compound’s 2,4-diamine configuration contrasts with pramipexole’s 2,6-diamine and propylamino group. The absence of a propyl group in the target compound likely reduces dopamine receptor affinity, as seen in pramipexole’s structure-activity relationship . N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride introduces a methylated methanamine side chain, increasing lipophilicity compared to the diamine structure .
Salt Forms :
- Dihydrochloride salts (e.g., target compound, pramipexole) generally exhibit higher aqueous solubility than hydrobromide analogs (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine hydrobromide), which is critical for oral bioavailability .
Stereochemical Considerations: Pramipexole’s (6S)-stereochemistry is essential for its pharmacological activity, whereas non-chiral analogs like the target compound may lack receptor specificity .
Applications: Pramipexole and its impurities are rigorously controlled during manufacturing, with analytical methods like HPLC and spectrophotometry employed for quantification .
Research and Regulatory Considerations
- Quality Control : Impurities such as (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine are monitored in pramipexole production to ensure compliance with pharmacopeial standards (e.g., European Pharmacopoeia) .
- Synthetic Utility: The dihydrochloride salt form is preferred in API synthesis due to enhanced stability and ease of purification, as seen in pramipexole monohydrate .
Biologische Aktivität
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride is an organic compound belonging to the benzothiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁N₃S
- Molecular Weight : 169.25 g/mol
- CAS Number : 106092-09-5
- IUPAC Name : 4,5,6,7-tetrahydrobenzo[d]thiazole-2,4-diamine dihydrochloride
The compound features a fused benzothiazole ring structure that contributes to its biological activity. Its structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines such as A431 and A549. Among these compounds, those structurally related to 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine exhibited significant inhibition of cancer cell proliferation and induced apoptosis at micromolar concentrations . The mechanisms involved include:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical survival pathways in cancer cells, notably the AKT and ERK signaling pathways.
- Cytokine Modulation : It also reduces the levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.
Anti-inflammatory Activity
Benzothiazole derivatives have been recognized for their anti-inflammatory properties. Research indicates that modifications to the benzothiazole nucleus can enhance anti-inflammatory effects. Compounds similar to 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine have demonstrated the ability to lower inflammatory markers in vitro .
Neuroprotective Effects
Some studies suggest potential neuroprotective activities associated with benzothiazole derivatives. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Kamal et al. (2010) | Benzothiazole Derivatives | Anticancer | Significant inhibition of A431 and A549 cells; modulation of IL-6 and TNF-α levels. |
| Noolvi et al. (2012) | Modified Benzothiazoles | Anticancer | Enhanced cytotoxicity against non-small cell lung cancer; effective signaling pathway inhibition. |
| Choi et al. (2007) | Benzothiazole Compounds | Neuroprotective | Protection against oxidative stress in neuronal cells. |
Q & A
Basic: What are the critical steps and considerations for synthesizing 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride with high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., absolute ethanol) to minimize hydrolysis by-products .
- Catalyst Optimization : Adding glacial acetic acid as a catalyst enhances imine formation during condensation reactions .
- Reaction Monitoring : Reflux duration (e.g., 4–18 hours) and temperature must be tightly controlled to avoid side reactions .
- Purification : Post-reaction purification via vacuum distillation, followed by crystallization (water-ethanol mixtures) improves purity .
- Yield Maximization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde derivatives) reduces unreacted starting material .
Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms structural integrity (e.g., tetrahydrobenzothiazole ring protons at δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 258.1) .
- Melting Point Analysis : Sharp melting points (e.g., 141–143°C) confirm crystalline purity .
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates while reducing side reactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) during reflux prevents thermal degradation .
- Catalyst Tuning : Substituent-specific catalysts (e.g., p-toluenesulfonic acid for benzothiazole cyclization) improve regioselectivity .
- In Situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies by-product formation early .
Advanced: What strategies are recommended for elucidating the biological activity of this compound in vitro?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., dopamine receptor binding for tetrahydrobenzothiazole derivatives) .
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC50/EC50 values in enzyme inhibition assays .
- Cell-Based Assays : Employ HEK293 or SH-SY5Y cells for neuroactivity studies, measuring cAMP levels via ELISA .
- Control Experiments : Include reference standards (e.g., pramipexole dihydrochloride) to validate assay reproducibility .
Advanced: How do structural modifications impact the compound’s pharmacological profile?
Methodological Answer:
- Functional Group Analysis :
- SAR Studies : Synthesize analogs (e.g., 6-propylamino derivatives) and compare activity in radioligand displacement assays .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to dopamine D2/D3 receptors .
Advanced: How can discrepancies in biological activity data across studies be resolved?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC to rule out impurity interference (e.g., 6-N-propyl derivatives as common contaminants) .
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines to minimize variability .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem BioAssay data) to identify consensus mechanisms .
- Stability Testing : Assess compound degradation under storage conditions (e.g., −20°C desiccated vs. ambient) .
Advanced: What are the best practices for handling hygroscopic properties during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
